molecular formula C8H4F3NO3 B1337675 4-Nitro-2-(trifluoromethyl)benzaldehyde CAS No. 50551-17-2

4-Nitro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1337675
CAS No.: 50551-17-2
M. Wt: 219.12 g/mol
InChI Key: CREGKXZIHOMXBJ-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of various pharmaceutical intermediates , suggesting that it may interact with a wide range of biological targets.

Mode of Action

The exact mode of action of 4-Nitro-2-(trifluoromethyl)benzaldehyde is not well-documented. It’s possible that the compound interacts with its targets through the nitro group and the trifluoromethyl group, which are both electron-withdrawing groups. These groups could potentially enhance the electrophilicity of the benzaldehyde moiety, facilitating reactions with nucleophilic residues in biological targets .

Result of Action

As a potential pharmaceutical intermediate , it may be involved in a variety of biological effects depending on the specific targets and pathways it affects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Reduction: 4-Amino-2-(trifluoromethyl)benzaldehyde

    Oxidation: 4-Nitro-2-(trifluoromethyl)benzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-Nitro-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:

    2-Nitro-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positions of the nitro and trifluoromethyl groups.

    4-Nitrobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different applications and reactivity.

The uniqueness of this compound lies in the combination of the nitro, trifluoromethyl, and aldehyde groups, which impart distinct chemical properties and make it valuable for various applications.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREGKXZIHOMXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496007
Record name 4-Nitro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-17-2
Record name 4-Nitro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
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Synthesis routes and methods II

Procedure details

To 4-nitro-2-(trifluoromethyl)benzonitrile (100 mg, 0.463 mmol) in toluene (3 mL) at 0° C. under argon was added DIBAL-H (0.51 mL, 1M in toluene, 0.51 mmol) and the reaction stirred for 3.75 h. MeOH and sulphuric acid were added and the reaction mixture was warmed to room temperature and stirred for 1 h. The mixture was concentrated and the residue was portioned between EtOAc (10 mL) and water (10 mL). The organic phase was dried and concentrated to give the crude product which was purified by column chromatography eluting with 0-15% EtOAc/petroleum ether to give the title compound as a yellow oil (91 mg), δH (CDCl3, 400 MHz) 10.47 (1H, s), 8.66 (1H, d), 8.56 (1H, dd), 8.33 (1H, d).
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100 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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